![molecular formula C8H13N3 B2650527 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanamine CAS No. 1420882-01-4](/img/structure/B2650527.png)
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanamine
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Description
1-(1-cyclopropyl-1H-imidazol-2-yl)-N-methylmethanamine, also known as CPIM, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. CPIM belongs to the class of imidazole compounds, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
- The compound exhibits antiviral activity against certain viruses. Researchers explore its potential as a therapeutic agent to combat viral infections, including RNA viruses like influenza and coronaviruses .
- Due to its imidazole ring structure, this compound interacts with neurotransmitter receptors. Investigations focus on its effects on GABAergic and glutamatergic systems, which could lead to novel treatments for neurological disorders .
- Researchers study its impact on cardiovascular function. The compound’s vasodilatory properties and potential modulation of blood pressure receptors make it relevant for hypertension and related conditions .
- Preliminary studies suggest that this compound may inhibit cancer cell growth. Its unique structure warrants further investigation as a potential anticancer agent .
- The compound’s influence on metabolic pathways, such as glucose metabolism and lipid regulation, attracts attention. Researchers explore its role in diabetes, obesity, and related disorders .
- Scientists use this compound as a scaffold for designing new molecules. By modifying its functional groups, they create analogs with improved properties for drug development .
Antiviral Research
Neuropharmacology
Cardiovascular Research
Cancer Therapeutics
Metabolic Disorders
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
1-(1-cyclopropylimidazol-2-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-9-6-8-10-4-5-11(8)7-2-3-7/h4-5,7,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSQNKLFNVQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CN1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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